molecular formula C11H20O B8636313 3,7-Nonadien-2-ol, 4,8-dimethyl-

3,7-Nonadien-2-ol, 4,8-dimethyl-

Cat. No. B8636313
M. Wt: 168.28 g/mol
InChI Key: NYPOJSCNHYUZRG-UHFFFAOYSA-N
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Patent
US05707961

Procedure details

1 l of t-butyl methyl ether and 1.05 l of 3N methyl magnesium chloride solution were placed under N2 in a 41/2 l sulphonation flask having a thermometer, stirrer and dropping funnel and 456 g of geranial in 500 ml of t-butyl methyl ether were added dropwise at 0° C. The mixture was stirred at 10° C. for 1 hour and poured on to 3 kg of ice and 500 g of NH4Cl and treated with 1 l of hexane. After mixing well the H2O phase was separated and washed neutral 3 times with 500 ml of NH4Cl solution, dried and evaporated.
Quantity
1.05 L
Type
reactant
Reaction Step One
Quantity
456 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
3 kg
Type
reactant
Reaction Step Three
Name
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[Mg]Cl.[CH3:4][C:5](=[CH:7][CH2:8][CH2:9]/[C:10](=[CH:12]/[CH:13]=[O:14])/[CH3:11])[CH3:6].[NH4+].[Cl-].[CH3:17]CCCCC>COC(C)(C)C.O>[CH3:11][C:10]([CH2:9][CH2:8][CH:7]=[C:5]([CH3:4])[CH3:6])=[CH:12][CH:13]([OH:14])[CH3:17] |f:2.3|

Inputs

Step One
Name
Quantity
1.05 L
Type
reactant
Smiles
C[Mg]Cl
Step Two
Name
Quantity
456 g
Type
reactant
Smiles
CC(C)=CCC\C(\C)=C\C=O
Name
Quantity
500 mL
Type
solvent
Smiles
COC(C)(C)C
Step Three
Name
ice
Quantity
3 kg
Type
reactant
Smiles
Name
Quantity
500 g
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
CCCCCC
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
COC(C)(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 10° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed neutral 3 times with 500 ml of NH4Cl solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(=CC(C)O)CCC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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